N-(N'-ethylcarbamimidoyl)formamide
Description
Properties
CAS No. |
830328-61-5 |
|---|---|
Molecular Formula |
C4H9N3O |
Molecular Weight |
115.13 g/mol |
IUPAC Name |
N-(N'-ethylcarbamimidoyl)formamide |
InChI |
InChI=1S/C4H9N3O/c1-2-6-4(5)7-3-8/h3H,2H2,1H3,(H3,5,6,7,8) |
InChI Key |
JDQDODKNNYJEMN-UHFFFAOYSA-N |
Canonical SMILES |
CCN=C(N)NC=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between N-(N'-ethylcarbamimidoyl)formamide and related compounds:
Structural and Functional Insights
- Amidine moieties (e.g., in formetanate) confer chelating abilities, enabling interactions with metal ions or biological targets .
- Synthetic Relevance: Unlike DMF, which is primarily a solvent, ethylcarbamimidoyl derivatives may participate in condensation reactions (e.g., with sulfaguanidine in ) to form heterocycles .
Analytical Data :
Regulatory and Safety Profiles :
Preparation Methods
Carbonylation of Ethylamine with Carbon Monoxide
Reaction Mechanism and Stoichiometry
The single-step carbonylation of ethylamine (C₂H₅NH₂) with carbon monoxide (CO) in the presence of sodium alkoxide catalysts (e.g., NaOCH₃) forms N-(N'-ethylcarbamimidoyl)formamide via nucleophilic acyl substitution. The general reaction is:
$$ \text{C₂H₅NH₂ + CO + ROH} \xrightarrow{\text{NaOR'}} \text{C₃H₇N₂O} $$
where R = methyl or ethyl, and R' = methoxide/ethoxide.
Optimized Conditions
- Molar Ratios : Ethylamine : alcohol : sodium alkoxide = 40–800 : 1–10 : 1.
- Temperature : 50–150°C (optimal 90–110°C).
- Pressure : 0.5–5 MPa (ideal 1.5–2.5 MPa).
- Catalysts : Copper nanoparticles (0.5–2:1 vs. NaOR') enhance selectivity to 98.3–98.9%.
Industrial-Scale Protocols
Example 1 :
- Inputs : 150 kg ethylamine, 10 kg methanol, 1 kg NaOCH₃, CO at 1.5 MPa.
- Conditions : 90°C, 5 h, stirred autoclave.
- Outcomes : 99.2% conversion, 98.9% selectivity, 99.93% purity after vacuum distillation.
Example 2 (Cu Nanoparticles) :
Alkylation of Formamide with Ethyl Halides
Solvent-Free Alkylation
This compound is synthesized via nucleophilic substitution of formamide (HCONH₂) with ethyl halides (C₂H₅X, X = Cl/Br/I) under basic conditions:
$$ \text{HCONH₂ + C₂H₅X} \xrightarrow{\text{Base}} \text{C₃H₇N₂O + HX} $$
Reaction Parameters
Catalyzed Alkylation
Transition metal catalysts (e.g., Pd/C, CuI) reduce reaction time to 2–4 h but require inert atmospheres.
Catalytic Amidation Using Transition Metals
Copper-Catalyzed Coupling
Copper nanoparticles (20–50 nm) enable oxidative amidation between ethylamine and formate esters:
$$ \text{C₂H₅NH₂ + HCOOR} \xrightarrow{\text{Cu NPs}} \text{C₃H₇N₂O + ROH} $$
Palladium-Mediated Reactions
Pd(OAc)₂ with ligands (e.g., BINAP) facilitates carbonyl insertion into C–N bonds but is cost-prohibitive for scale-up.
Analytical Characterization
Purity and Structure Validation
Q & A
Q. What are the recommended synthetic routes for N-(N'-ethylcarbamimidoyl)formamide in laboratory settings?
A two-step approach is typically employed: (1) carbamimidoylation of ethylamine with cyanamide derivatives, followed by (2) formylation using formic acid or activated formyl equivalents. For the latter, reductive formylation methods using NaBH(OAc)₃ under atmospheric CO₂ pressure (as demonstrated for analogous formamides) can achieve high yields (>75%) while minimizing side reactions . Solvent selection (e.g., THF or DMF) and temperature control (25–50°C) are critical for regioselectivity. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- ¹H/¹³C NMR : The formamide proton (NH) typically resonates at δ 8.1–8.3 ppm, while the ethylcarbamimidoyl group shows distinct splitting patterns (e.g., quartet for CH₂CH₃). Carbonyl (C=O) signals appear at ~165–170 ppm in ¹³C NMR .
- IR Spectroscopy : Strong absorbance at ~1670 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) confirm the formamide moiety .
- HRMS : Exact mass analysis (e.g., [M+H]⁺) validates molecular formula integrity .
Q. How can researchers assess the purity of this compound post-synthesis?
Combine HPLC (C18 column, acetonitrile/water gradient) with GC-MS to detect volatile impurities. Melting point analysis (if crystalline) and elemental analysis (C, H, N) provide additional validation. For hygroscopic samples, Karl Fischer titration quantifies water content .
Advanced Research Questions
Q. What computational methods best predict the electronic properties and reactivity of this compound?
Density Functional Theory (DFT) with the B3LYP/6-311++G(d,p) basis set reliably models:
- Electrostatic potential surfaces to identify nucleophilic/electrophilic sites.
- Hydrogen-bonding interactions , particularly between the formamide NH and adjacent electronegative groups. Comparative studies using MP2 can resolve discrepancies in non-covalent interaction energies (e.g., weak hydrogen bonds <4 kcal/mol) . For dynamic behavior, molecular dynamics (MD) simulations in explicit solvents (e.g., water/DMF) assess conformational stability .
Q. How can contradictions between experimental and computational vibrational spectra be resolved?
Common issues include:
- Basis set limitations : Augmenting with diffuse functions (e.g., 6-311++G(d,p)) improves accuracy for hydrogen-bonded systems.
- Solvent effects : Incorporate implicit solvent models (e.g., PCM) or explicit solvent molecules in DFT calculations.
- Anharmonicity : Use scaling factors (0.96–0.98) for harmonic approximations or apply second-order vibrational perturbation theory (VPT2) .
Q. What strategies optimize crystallographic refinement of this compound?
For X-ray diffraction:
- Crystal growth : Use slow evaporation in dichloromethane/hexane mixtures to obtain single crystals.
- Refinement : Employ SHELXL for high-resolution data (d-spacing <1 Å), leveraging its robust treatment of anisotropic displacement parameters and hydrogen atom positioning. For twinned crystals, the TWIN command in SHELXL enables accurate intensity deconvolution .
Q. How can reaction conditions be optimized for this compound derivatives?
Use Design of Experiments (DoE) to screen:
- Catalysts : Pd/C or Raney nickel for hydrogenation steps.
- Temperature : 40–60°C balances reaction rate and decomposition risks.
- Solvent polarity : Higher polarity solvents (e.g., DMF) stabilize transition states in SN2 mechanisms. Monitor progress via in-situ FTIR or LC-MS to identify intermediates and adjust conditions dynamically .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
